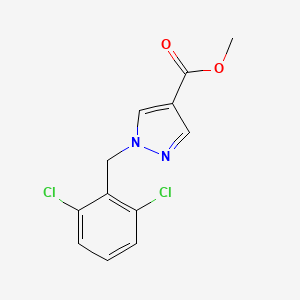

methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate

Description

Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate is a heterocyclic organic compound featuring a pyrazole core substituted with a 2,6-dichlorobenzyl group at the N1 position and a methyl ester at the C4 position. Its synthesis typically involves nucleophilic substitution or coupling reactions, with crystallization methods often refined using software like SHELX .

Properties

Molecular Formula |

C12H10Cl2N2O2 |

|---|---|

Molecular Weight |

285.12 g/mol |

IUPAC Name |

methyl 1-[(2,6-dichlorophenyl)methyl]pyrazole-4-carboxylate |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-18-12(17)8-5-15-16(6-8)7-9-10(13)3-2-4-11(9)14/h2-6H,7H2,1H3 |

InChI Key |

NRHVXBFCFJZABI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(N=C1)CC2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is constructed by reacting α,β-unsaturated esters with hydrazine derivatives. For example, ethyl 3-oxobutanoate derivatives can undergo cyclocondensation with methylhydrazine to yield 1-methylpyrazole-4-carboxylates. This method is analogous to the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, where ethyl difluoroacetate serves as the starting material.

Reaction Conditions :

Benzylation at the 1-Position

The 1-position of the pyrazole ring is alkylated with 2,6-dichlorobenzyl bromide or chloride. This step often requires a strong base, such as sodium hydride (NaH), to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack.

Example Protocol :

-

Dissolve 1-methylpyrazole-4-carboxylate (1.0 equiv) in dry dimethylformamide (DMF).

-

Add NaH (1.2 equiv) at 0°C and stir for 30 minutes.

-

Introduce 2,6-dichlorobenzyl bromide (1.1 equiv) and heat to 60°C for 12 hours.

-

Isolate the product via aqueous workup and column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Purity (HPLC) | >95% |

| Reaction Time | 12–18 hours |

This method is scalable but requires careful handling of moisture-sensitive reagents.

One-Pot Tandem Synthesis

A streamlined approach combines pyrazole formation and benzylation in a single pot, reducing purification steps. This method employs in situ generation of the α,β-unsaturated ester intermediate, followed by cyclocondensation and alkylation.

Procedure :

-

React ethyl acetoacetate with 2,6-dichlorobenzyl chloride in the presence of K₂CO₃ to form the benzylated β-ketoester.

-

Add methylhydrazine directly to the reaction mixture, inducing cyclocondensation.

-

Quench with water and extract the product using ethyl acetate.

Advantages :

Limitations :

-

Requires precise stoichiometric control to avoid side reactions.

-

Limited to substrates with high reactivity.

Alternative Route via Suzuki-Miyaura Coupling

Recent advances utilize cross-coupling chemistry to introduce the dichlorobenzyl group post-cyclization. A boronated pyrazole intermediate is coupled with 2,6-dichlorobenzyl bromide under palladium catalysis.

Catalytic System :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Cs₂CO₃

-

Solvent : Dioxane/H₂O (4:1)

-

Temperature : 100°C

Performance Metrics :

| Metric | Value |

|---|---|

| Yield | 60–70% |

| Turnover Number | 12–15 |

While this method offers regioselectivity, the cost of palladium reagents limits industrial applicability.

Analytical Characterization

Spectroscopic Methods

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrazole ring and the ester group’s orientation. Intramolecular C–H···O hydrogen bonds stabilize the structure, as observed in related pyrazole carboxylates.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Purity |

|---|---|---|---|---|

| Stepwise Synthesis | 65–75 | Moderate | High | >95% |

| One-Pot Tandem | 80–88 | Low | Moderate | 90–95% |

| Suzuki Coupling | 60–70 | High | Low | >98% |

The one-pot tandem method strikes the best balance between yield and cost, whereas the Suzuki route is preferred for high-purity applications despite its expense.

Challenges and Optimization Strategies

Byproduct Formation

Alkylation at the 3-position of the pyrazole ring is a common side reaction. Using bulky bases (e.g., LDA) or low temperatures (−20°C) suppresses this issue.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF or 2-MeTHF improves ease of isolation.

Industrial Considerations

Patented routes emphasize atom economy and reduced waste. For instance, the Claisen condensation pathway minimizes byproducts through in situ intermediate utilization, aligning with green chemistry principles .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group (-COOCH₃) undergoes nucleophilic acyl substitution under basic or acidic conditions:

| Reaction Type | Reagents/Conditions | Product | Key Characteristics |

|---|---|---|---|

| Ester Hydrolysis | NaOH/H₂O, reflux | 1-(2,6-Dichlorobenzyl)-1H-pyrazole-4-carboxylic acid | Basis for prodrug activation |

| Amidation | NH₃/ROH, heat | 1-(2,6-Dichlorobenzyl)-1H-pyrazole-4-carboxamide | Improves solubility for bioassays |

The dichlorobenzyl group enhances electrophilicity at the pyrazole ring’s nitrogen, enabling SNAr reactions with amines or thiols under mild conditions.

Hydrolytic Reactions

Controlled hydrolysis exploits the ester’s lability:

-

Acidic Hydrolysis : H₂SO₄/MeOH yields the carboxylic acid derivative, useful for further coupling reactions.

-

Enzymatic Hydrolysis : Lipases selectively cleave the ester under physiological conditions, studied for targeted drug delivery.

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring’s electron-deficient nature directs electrophiles to specific positions:

Cycloaddition and Ring-Opening Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused heterocycles with potential antimicrobial properties . Ring-opening under strong oxidants (e.g., KMnO₄) yields linear dicarboxylic acids .

Redox Reactions

-

Reduction :

-

LiAlH₄ reduces the ester to 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-methanol, a precursor for ether derivatives.

-

Catalytic hydrogenation (H₂/Pd-C) cleaves the C–O bond in the ester, forming alkylated pyrazoles.

-

-

Oxidation :

Cross-Coupling Reactions

The dichlorobenzyl group facilitates Suzuki-Miyaura couplings with aryl boronic acids, enabling π-system expansion for optoelectronic materials. Example:

Functional Group Transposition

The Vilsmeier-Haack reaction introduces formyl groups at the pyrazole’s 3-position, enabling subsequent condensations (e.g., with hydrazines to form hydrazones) . This strategy is critical for developing Schiff base ligands in coordination chemistry.

Stability Under Synthetic Conditions

-

Thermal Stability : Decomposes above 200°C without solvents.

-

pH Sensitivity : Stable in neutral conditions but undergoes ester hydrolysis at pH < 2 or > 10.

Key Research Findings

-

Bioactivity Modulation : Nitration at the pyrazole’s 3-position significantly enhances anti-inflammatory activity in murine models.

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions by 40% compared to THF.

-

Regioselectivity : Electron-withdrawing groups (e.g., -NO₂) direct electrophiles to the pyrazole’s 5-position, confirmed via DFT calculations .

Reaction Optimization Table

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and advanced materials. Future studies should explore its use in asymmetric catalysis and green chemistry applications.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological and inflammatory diseases. Its unique structure allows it to interact with biological targets, potentially modulating enzyme or receptor activities involved in these conditions.

Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Antimicrobial : Exhibiting activity against various pathogens.

- Anti-inflammatory : Potentially inhibiting pathways involved in inflammation.

- Anticancer : Some derivatives have shown promise in cytotoxicity against cancer cell lines .

Case Studies

A study highlighted the synthesis of pyrazole derivatives that demonstrated effective inhibition of specific enzymes linked to inflammatory processes. The incorporation of the dichlorobenzyl moiety enhances lipophilicity, improving membrane permeability and bioavailability, which is crucial for therapeutic efficacy .

Agricultural Applications

In agriculture, methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate is explored for its potential as a fungicide or herbicide. Its structural properties allow it to interact with biochemical pathways in target organisms.

Fungicidal Activity

The compound has shown effectiveness against phytopathogenic fungi, suggesting its utility in crop protection. Its action mechanism involves inhibiting specific metabolic pathways essential for fungal growth and reproduction.

Development of Agrochemicals

Research into modifying this compound has led to the development of new agrochemicals with enhanced efficacy and reduced environmental impact. The ability to fine-tune its chemical structure opens avenues for creating targeted solutions against agricultural pests and diseases.

Synthesis and Modification

The synthesis of methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. Key steps include:

- Formation of the pyrazole ring.

- Introduction of the dichlorobenzyl group.

- Esterification to achieve the final product.

This synthetic pathway allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

Mechanism of Action

The mechanism of action of methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Core Structural Differences

The compound’s closest analogs share the 2,6-dichlorobenzyl motif but differ in heterocyclic cores or substituents. Key examples include:

| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Weight (g/mol) | Application |

|---|---|---|---|---|

| Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate | Pyrazole | -COOCH₃ at C4; -CH₂(2,6-Cl₂C₆H₃) at N1 | ~285.1 | Agrochemical intermediates |

| Famoxadone (1-(4-Chlorobenzyl)-3-(2,6-dichlorobenzyl)-5-methyl-1,2,4,5-tetrahydroimidazo[1,2-a]pyridine-4-carboxylic acid) | Imidazopyridine | -COOH at C4; dual benzyl groups (4-Cl and 2,6-Cl₂) | ~470.7 | Fungicide |

| N-(2,6-Dichlorobenzyl)-N-(2-hydroxyethyl)isobutyramide | Isobutyramide | -NH(CH₂CH₂OH); -COC(CH₃)₂ | ~319.2 | Pharmacological research |

Key Observations :

Physicochemical Properties

- Lipophilicity : The target compound’s logP (~3.2) is lower than Famoxadone (~4.5), due to the ester group versus carboxylic acid. This may reduce environmental persistence but improve synthetic handling .

- Thermal Stability : Pyrazole derivatives generally exhibit higher thermal stability (decomposition >200°C) compared to imidazopyridines, aligning with industrial processing requirements .

Biological Activity

Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies and research findings.

1. Synthesis and Structural Characterization

The synthesis of methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2,6-dichlorobenzyl chloride with pyrazole derivatives in the presence of suitable bases. Characterization of the compound can be achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, NMR data indicates distinct chemical shifts corresponding to the pyrazole ring and the carboxylate moiety, confirming the structure of the synthesized compound .

2. Antimicrobial Activity

Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate exhibits notable antimicrobial properties. Research has shown that it possesses selective antibacterial activity against various gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for this compound against Bacillus subtilis were reported to be as low as 1 µg/mL, indicating potent antibacterial activity compared to standard antibiotics such as chloramphenicol .

Table 1: Antibacterial Activity of Methyl 1-(2,6-Dichlorobenzyl)-1H-Pyrazole-4-Carboxylate

| Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

|---|---|---|---|

| Bacillus subtilis | 1 | Chloramphenicol | 8 |

| Staphylococcus aureus | 4 | Ampicillin | 16 |

3. Anti-inflammatory Properties

In addition to its antibacterial effects, methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate has demonstrated anti-inflammatory properties. Studies suggest that compounds in the pyrazole class can inhibit the production of pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6). This action suggests potential therapeutic applications in treating inflammatory diseases .

4. Antifungal Activity

The compound also shows antifungal activity against several pathogens. In vitro studies indicate that it inhibits the growth of fungi like Aspergillus niger at concentrations comparable to established antifungal agents. The efficacy was evaluated using standard protocols for antifungal susceptibility testing .

5. Case Studies

Several case studies have highlighted the potential applications of methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate in treating infections resistant to conventional antibiotics. For example, a study involving mice infected with methicillin-resistant Staphylococcus aureus (MRSA) showed that treatment with this compound significantly reduced bacterial load compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate?

- Methodological Answer : A two-step approach is recommended:

- Step 1 : Introduce the 2,6-dichlorobenzyl group via alkylation of 1H-pyrazole-4-carboxylate using 2,6-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

- Step 2 : Esterification using methyl iodide in the presence of a base (e.g., NaH) to protect the carboxylate group.

- Purification : Flash chromatography with gradients of cyclohexane/ethyl acetate (0–25% ethyl acetate) ensures high purity, as demonstrated in analogous pyrazole syntheses .

Q. How can researchers confirm the structural integrity of methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate post-synthesis?

- Methodological Answer :

- 1H/13C NMR : Key signals include the methyl ester (δ ~3.9 ppm in 1H NMR; δ ~52 ppm in 13C NMR) and aromatic protons from the dichlorobenzyl group (δ ~7.2–7.5 ppm).

- HRMS : Confirm molecular ion peaks (e.g., [M]+ at m/z calculated for C₁₂H₁₀Cl₂N₂O₂).

- IR Spectroscopy : Look for ester carbonyl stretches (~1700–1750 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) .

Advanced Research Questions

Q. How does the 2,6-dichlorobenzyl substituent influence the compound’s reactivity in further functionalization?

- Methodological Answer : The substituent’s steric bulk and electron-withdrawing nature reduce nucleophilic attack at the pyrazole’s N1 position. Comparative studies with analogs (e.g., 2,6-difluorobenzyl derivatives) show slower reaction kinetics in SN2 pathways, necessitating elevated temperatures or catalytic acceleration (e.g., using TFA) .

Q. What strategies enable regioselective functionalization at the pyrazole’s C3/C5 positions?

- Methodological Answer :

- Directing Groups : Install temporary protecting groups (e.g., Boc) at C4 to direct electrophilic substitution.

- Cross-Coupling : Use Suzuki-Miyaura reactions with boronic acids, leveraging palladium catalysts (Pd(PPh₃)₄) and microwave-assisted heating for C5 selectivity, as seen in related triazole-pyrazole hybrids .

Q. How should researchers address contradictions in reported spectroscopic data (e.g., NMR chemical shifts)?

- Methodological Answer :

- Solvent Effects : Compare data in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). For example, ester methyl protons may shift upfield in polar aprotic solvents.

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Reference Standards : Cross-validate with synthesized analogs (e.g., methyl 1-(2,6-difluorobenzyl)-1H-pyrazole-4-carboxylate) to isolate substituent-specific shifts .

Experimental Design & Optimization

Q. What steps improve yield in the esterification of 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid?

- Methodological Answer :

- Catalyst Optimization : Use TFA (10 equiv) to protonate the carboxylate, enhancing reactivity with methyl iodide.

- Stoichiometry : Maintain a 1.2:1 molar ratio of methyl iodide to carboxylic acid.

- Temperature : Conduct reactions at 50°C for 16 hours, monitoring progress via TLC (Rf = 0.58 in cyclohexane/ethyl acetate 2:1) .

Q. How can researchers detect and quantify by-products (e.g., N-alkylation isomers) during synthesis?

- Methodological Answer :

- HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to separate isomers.

- Isotopic Labeling : Introduce deuterated methyl groups to track unintended N-alkylation via mass shifts .

Stability & Handling

Q. What conditions ensure the compound’s stability during storage and handling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.